Astrachrysoside A
Description
Astrachrysoside A is a cycloartane-type triterpenoid saponin primarily isolated from Astragalus species, including A. chrysopterus, A. trigonus, and A. glycyphyllos . Its structure comprises a cycloastragenol aglycone (a 20R,24R-cycloartane derivative) with hydroxyl groups at positions 3β, 6α, 16β, 24, and 23. The glycosylation pattern includes a β-D-xylopyranosyl unit at C-3, further substituted with an α-L-rhamnopyranosyl residue via a (1→2) linkage, and an α-L-arabinopyranosyl group at C-24 . Structural elucidation relied on HRESIMS, 1D/2D NMR, and GC-MS, with solvent-dependent NMR experiments (methanol-d4 vs. pyridine-d5) resolving ambiguities in sugar attachment sites .
Pharmacologically, this compound exhibits neuroprotective and antioxidant effects in rat brain synaptosomes, mitochondria, and microsomes, showing dose-dependent inhibition of lipid peroxidation and oxidative stress induced by 6-hydroxydopamine (6-OHDA) and tert-butyl hydroperoxide (t-BuOOH) . It also weakly inhibits human monoamine oxidase B (hMAO-B), though less potently than selegiline .
Properties
CAS No. |
132160-35-1 |
|---|---|
Molecular Formula |
C41H68O13 |
Molecular Weight |
769 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-2-[[(9R,12S,14R,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O13/c1-19-26(45)28(47)29(48)33(51-19)53-30-27(46)22(44)17-50-34(30)52-24-10-12-41-18-40(41)14-13-37(6)32(39(8)11-9-25(54-39)36(4,5)49)21(43)16-38(37,7)23(40)15-20(42)31(41)35(24,2)3/h19-34,42-49H,9-18H2,1-8H3/t19-,20+,21+,22+,23?,24?,25-,26-,27-,28+,29+,30+,31?,32-,33-,34-,37+,38-,39+,40?,41?/m0/s1 |
InChI Key |
LZRSXNSZMFQNOA-MUNPXEFMSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CCC45CC46CC[C@@]7([C@H]([C@@H](C[C@]7(C6C[C@H](C5C3(C)C)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O)O)O)O |
Synonyms |
3-O-(alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl)cycloastragenol astrachrysoside A |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Elucidation and Isolation
Astrachrysoside A was identified as 3-O-[α-L-rhamnopyranosyl (1→2) β-D-xylopyranosyl]-cycloastragenol through:
-
Physicochemical profiling : Melting point, solubility, and optical rotation measurements.
-
Hydrolytic reactions : Acid hydrolysis to cleave glycosidic bonds, releasing aglycone (cycloastragenol) and monosaccharides (rhamnose and xylose) for separate characterization .
-
Spectroscopic methods :
Glycosidic Bond Cleavage
Acid hydrolysis (e.g., HCl/MeOH) breaks the glycosidic linkage, yielding:
Reaction Scheme :
Derivatization for Structural Confirmation
-
Acetylation : Treatment with acetic anhydride/pyridine to form peracetylated derivatives, aiding in mass spectral analysis .
-
Enzymatic hydrolysis : β-glucosidase assays to confirm anomeric configuration of glycosidic bonds .
Comparative Analysis with Related Compounds
This compound shares biosynthetic pathways with:
-
Astrasieversianin XV : Both feature cycloartane-type aglycones but differ in sugar substituents .
-
Soyasaponin I : Contrasts in oleanane-type triterpene backbone versus cycloartane .
Stability and Reactivity
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Compound S1 (3-O-[α-L-Rhamnopyranosyl-(1→2)]-β-D-Xylopyranosyl]-24-O-α-L-Arabinopyranosyl Cycloartane)
- Source : Astragalus glycyphyllos .
- Key Differences: Aglycone: S1 features a cycloartane core (unsaturated at C-9,11), unlike Astrachrysoside A’s cycloartanol (saturated at C-9,11) .
Astragaloside IV
- Source : Astragalus membranaceus .
- Key Differences: Glycosylation: Contains a 3-O-β-D-xylopyranosyl and 6-O-β-D-glucopyranosyl, lacking the rhamnose-arabinose combination seen in this compound . Bioactivity: Known for anti-inflammatory and cardioprotective effects, with mechanisms involving PI3K/Akt signaling, contrasting this compound’s focus on oxidative stress pathways .
Data Tables
Table 1. Structural Comparison of Cycloartane Saponins
| Compound | Aglycone Type | Sugar Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| This compound | 20R,24R-Cycloartanol | 3-O-[Rha(1→2)Xyl], 24-O-Ara | 3β,6α,16β,24,25-OH |
| S1 | 9,11-Cycloartane | 3-O-[Rha(1→2)Xyl], 24-O-Ara | 3β,6α,16β,24-OH, 23-carboxyl |
| Astragaloside IV | 20R,24R-Cycloartanol | 3-O-Xyl, 6-O-Glc | 3β,6α,16β,25-OH |
Table 2. Bioactivity Profiles
Mechanistic and Pharmacological Insights
- Sugar Moieties: The α-L-rhamnose-(1→2)-β-D-xylose motif in this compound enhances membrane permeability compared to simpler glycosides like Astragaloside IV .
- Aglycone Saturation : S1’s unsaturated cycloartane core improves radical scavenging, explaining its superior antioxidant activity over this compound .
- Functional Divergence : While this compound and Platycodin A both target neurodegeneration, their distinct skeletons (cycloartane vs. oleanane) lead to different molecular interactions .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for isolating and purifying Astrachrysoside A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and preparative HPLC. Validate purity using HPLC-DAD or LC-MS, ensuring peak homogeneity (>95% purity). Include steps for removing co-eluting compounds, such as flavonoids or triterpenoids, which may interfere with downstream assays .
Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound?
- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC50/IC50 values. Include positive controls (e.g., quercetin for antioxidant assays) and negative controls (vehicle-only). For in vitro studies, ensure cell viability assays (e.g., MTT) are conducted in parallel to distinguish cytotoxicity from specific bioactivity. Replicate experiments at least three times to account for biological variability .
Q. What analytical techniques are critical for structural elucidation of this compound derivatives?
- Methodological Answer : Combine NMR (¹H, ¹³C, HSQC, HMBC) for backbone analysis and HR-MS for molecular formula confirmation. For stereochemical determination, use circular dichroism (CD) or X-ray crystallography. Cross-reference spectral data with existing databases (e.g., SciFinder, PubChem) to identify novel vs. known compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct a systematic review to identify variables such as:
- Source material : Variations in plant subspecies or extraction protocols.
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers.
- Data normalization : Ensure activity is reported relative to standardized controls.
Perform meta-analyses using tools like RevMan to quantify heterogeneity (I² statistic) and identify confounding factors .
Q. What strategies are effective for probing the mechanistic pathways of this compound in complex biological systems?
- Methodological Answer :
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways.
- Pharmacological inhibition : Use siRNA or small-molecule inhibitors (e.g., LY294002 for PI3K/AKT pathway) to validate target engagement.
- Molecular docking : Employ AutoDock Vina to predict binding affinities with putative targets (e.g., NF-κB, COX-2). Validate findings with SPR or ITC for kinetic binding analysis .
Q. How should researchers design experiments to assess the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In vivo PK : Administer via oral/intravenous routes in rodent models. Collect plasma at timed intervals and quantify via LC-MS/MS. Calculate AUC, Cmax, t₁/₂, and bioavailability (F%).
- Metabolite profiling : Use UPLC-QTOF-MS to identify phase I/II metabolites in liver microsomes.
- Tissue distribution : Radiolabel this compound (³H/¹⁴C) and track accumulation in target organs .
Q. What experimental frameworks are recommended for validating the specificity of this compound’s interactions with proposed molecular targets?
- Methodological Answer :
- CRISPR-Cas9 knockout models : Generate cell lines lacking putative targets (e.g., Nrf2) to confirm loss-of-function phenotypes.
- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and thermodynamics.
- Biolayer interferometry (BLI) : Measure real-time binding kinetics (kon/koff) in purified protein systems .
Methodological Considerations for Data Reporting
Q. How should researchers address variability in this compound’s stability under different storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to heat (40°C), light (UV-vis), and humidity (75% RH) over 4 weeks. Monitor degradation via HPLC and identify breakdown products with LC-MS.
- Long-term storage : Recommend lyophilization and storage at -80°C in inert atmospheres (argon) to prevent oxidation .
Q. What statistical approaches are optimal for analyzing dose-dependent and time-course data in this compound studies?
- Methodological Answer :
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism).
- Mixed-effects models : Account for longitudinal data variability in time-course experiments (e.g., lme4 in R).
- Multiple testing correction : Apply Benjamini-Hochberg adjustments to minimize false discovery rates in omics datasets .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
